molecular formula C16H18N2O2 B4627078 N-(2-butoxyphenyl)isonicotinamide

N-(2-butoxyphenyl)isonicotinamide

Cat. No.: B4627078
M. Wt: 270.33 g/mol
InChI Key: HVJOZFKPXGGHAA-UHFFFAOYSA-N
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Description

N-(2-Butoxyphenyl)isonicotinamide is a synthetic organic compound featuring an isonicotinamide moiety (pyridine-4-carboxamide) linked to a 2-butoxyphenyl group via an amide bond. The compound’s structure is characterized by the ortho-substituted butoxy (-OCH₂CH₂CH₂CH₃) group on the phenyl ring, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-(2-butoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-3-12-20-15-7-5-4-6-14(15)18-16(19)13-8-10-17-11-9-13/h4-11H,2-3,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJOZFKPXGGHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-butoxyphenyl)isonicotinamide with key analogs, emphasizing molecular features, substituent effects, and inferred properties:

Compound Name Molecular Formula Molecular Weight Substituent Position Substituent Group Key Structural Differences
This compound C₁₆H₁₈N₂O₂ 286.33 g/mol 2-position (ortho) Butoxy (-OCH₂CH₂CH₂CH₃) Ortho-substitution creates steric hindrance, potentially reducing solubility in polar solvents.
N-[4-(Isobutyrylamino)phenyl]isonicotinamide C₁₆H₁₇N₃O₂ 283.33 g/mol 4-position (para) Isobutyrylamino (-NHCOCH(CH₃)₂) Para-substitution enhances symmetry; the isobutyryl group adds a hydrophobic branched chain.
4-(But-3-ynylamino)butanoic Acid C₈H₁₃NO₂ 155.20 g/mol N/A But-3-ynylamino (-NH-C≡C-CH₂CH₃) Alkyne functionality introduces rigidity and potential for click chemistry applications.

Critical Analysis of Substituent Effects

  • Electronic Effects: The ortho-butoxy group in this compound may donate electron density via resonance, altering the phenyl ring’s reactivity compared to the para-isobutyrylamino group in its analog, which withdraws electrons via the amide carbonyl .
  • Solubility and Bioavailability: The branched isobutyryl group in N-[4-(isobutyrylamino)phenyl]isonicotinamide likely enhances lipophilicity, whereas the linear butoxy chain in the ortho-substituted compound may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Accessibility : Ortho-substituted aryl amides often require directed ortho-metalation or protecting-group strategies, making their synthesis more challenging than para-substituted analogs .

Research Findings and Methodological Considerations

  • SHELX’s robustness in handling steric and electronic complexities ensures accurate bond-length and angle measurements, critical for comparing substituent effects .
  • Thermodynamic Stability : The para-substituted analog’s symmetry may confer higher melting points and crystallinity compared to the ortho-substituted compound, though experimental data are needed to confirm this hypothesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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